(4-Chlorophenyl){3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone
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Description
Scientific Research Applications
Synthesis and Reactivity
- The synthesis of similar compounds involves oxidative systems leading to functionalization of benzo[b]thiophene derivatives, which undergo nucleophilic addition with sulfur- and oxygen-containing nucleophiles, illustrating a method for easy two-step functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).
Molecular Structure and Interaction
- Studies on benzophenone derivatives have shown the role of edge-to-face interaction between aromatic rings in clathrate formation, suggesting an important aspect of molecular interaction that could be useful in designing new molecular complexes with specific properties (Eto et al., 2011).
Biological Activities
- Certain derivatives exhibit potent β-amyloid aggregation inhibitory properties, highlighting their potential in therapeutic applications related to Alzheimer's disease (Choi et al., 2003).
- A series of novel N-phenylpyrazolyl aryl methanones derivatives, containing arylthio/sulfinyl/sulfonyl groups, have shown favorable herbicidal and insecticidal activities, indicating their potential in agricultural applications (Wang et al., 2015).
- Studies have also focused on the molecular structure, spectroscopic analysis, quantum chemical, topological parameters, and antimicrobial activity of related compounds, providing insights into their reactivity and potential as antimicrobial agents (Sivakumar et al., 2021).
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(phenylsulfanylmethyl)-1-benzofuran-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO2S/c23-16-12-10-15(11-13-16)21(24)22-19(14-26-17-6-2-1-3-7-17)18-8-4-5-9-20(18)25-22/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHFJJPCVJUFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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